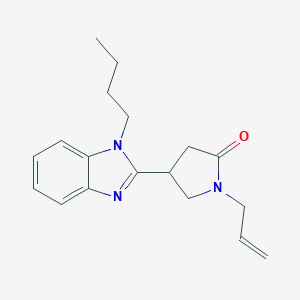
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities based on diverse studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including the target compound. For instance, a study reported that benzimidazole derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be less than 10 µg/mL for some derivatives, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | < 10 |
| Other Benzimidazole Derivative | E. coli | < 10 |
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example, a related study indicated that certain benzimidazole derivatives reduced interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been explored in various cancer cell lines. A notable study showed that specific benzimidazole compounds induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Case Study: Apoptotic Induction in Cancer Cells
A case study involving the treatment of MCF-7 cells with this compound revealed:
- Cell Viability : Reduced by approximately 50% at a concentration of 20 µM after 24 hours.
- Caspase Activation : Increased caspase-3 activity by 3-fold compared to control.
These findings suggest that this compound may serve as a lead for further anticancer drug development.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Nuclear Receptors : Potential modulation of nuclear hormone receptors involved in inflammation and metabolism.
- Enzyme Inhibition : Inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
Propriétés
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-5-11-21-16-9-7-6-8-15(16)19-18(21)14-12-17(22)20(13-14)10-4-2/h4,6-9,14H,2-3,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYJRLBIFGKNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














